7-ethoxy-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one
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Overview
Description
7-ethoxy-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one is a synthetic compound belonging to the class of chromen-4-one derivatives These compounds are known for their diverse biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethoxy-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one typically involves the condensation of salicylaldehydes with but-3-yn-2-one in the presence of tris(4-fluorophenyl)phosphane, sodium acetate, and 4Å molecular sieves in anhydrous tetrahydrofuran (THF) at 30°C for 24 hours . This method ensures the formation of the chromen-4-one core with the desired substituents.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring consistent quality and yield through rigorous process control.
Chemical Reactions Analysis
Types of Reactions
7-ethoxy-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-ol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the chromen-4-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce chroman-4-ol derivatives.
Scientific Research Applications
7-ethoxy-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-ethoxy-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
7-ethoxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one: Similar structure with a trifluoromethyl group instead of a fluorophenyl group.
7-ethoxy-3-ethyl-6-phenyl-s-triazolo[3,4-b][1,3,4]thiadiazine: Contains a triazolo-thiadiazine ring system instead of the chromen-4-one core.
Uniqueness
7-ethoxy-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
7-ethoxy-3-(4-fluorophenyl)-2-methylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FO3/c1-3-21-14-8-9-15-16(10-14)22-11(2)17(18(15)20)12-4-6-13(19)7-5-12/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVIVAIDPVSVMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
315233-61-5 |
Source
|
Record name | 7-ETHOXY-3-(4-FLUOROPHENYL)-2-METHYL-4H-CHROMEN-4-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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